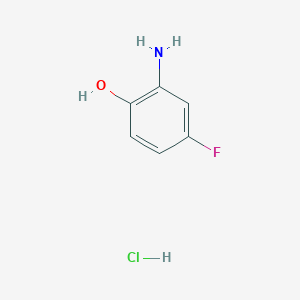

2-Amino-4-fluorophenol hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

87855-73-0 |

|---|---|

Molecular Formula |

C6H7ClFNO |

Molecular Weight |

163.58 g/mol |

IUPAC Name |

2-amino-4-fluorophenol;hydrochloride |

InChI |

InChI=1S/C6H6FNO.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H |

InChI Key |

BZKWYCOPMGUBFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Fluorophenol Hydrochloride and Its Derivatives

Strategic Approaches to the Core 2-Amino-4-fluorophenol (B1270792) Structure

The construction of the 2-Amino-4-fluorophenol core relies on the careful orchestration of reactions to install the requisite functional groups in the correct positions on the aromatic ring. Key strategies involve the manipulation of phenolic precursors through halogenation and amination, the reductive formation of the amine, and regioselective hydroxylation.

Halogenation and Amination Routes from Phenolic Precursors

A common approach to synthesizing halogenated aminophenols involves the introduction of a halogen and a precursor to the amino group onto a phenol (B47542) derivative. One such method begins with a phenolic compound that is first subjected to a reaction to introduce a group that can later be converted to an amine, such as a diazenyl group. For instance, a process for preparing halogenated 4-aminophenols starts with the coupling of a diazonium salt with a phenol to form a halogenated 4-(phenyldiazenyl)phenol. This intermediate is then subjected to hydrogenation to cleave the diazenyl group and reduce it to a primary amine, yielding the desired aminophenol. organic-chemistry.org

Another multi-step synthesis starts with a more readily available starting material like 4-nitrophenol. This compound can undergo a sequence of reactions including catalytic hydrogenation to form p-aminophenol, followed by sulfonation. The sulfonic acid group can then direct a fluorination reaction to the desired position. Finally, the sulfonic acid group is removed to yield the target 4-amino-3-fluorophenol. prepchem.com

Reductive Synthesis of Aromatic Amine Moieties

The reduction of a nitro group is a fundamental and widely used method for the synthesis of aromatic amines. nih.gov In the context of 2-Amino-4-fluorophenol, a common precursor is 4-fluoro-2-nitrophenol (B1295195). The nitro group in this precursor can be selectively reduced to a primary amine using various reducing agents. A standard laboratory procedure involves the catalytic hydrogenation of 4-fluoro-2-nitrophenol using a platinum oxide catalyst under a hydrogen atmosphere. prepchem.com This method is generally efficient and provides the desired product in good yield.

Alternatively, other reduction systems can be employed, such as using metals like tin in the presence of a strong acid like hydrochloric acid. guidechem.com This classical reduction method is robust and offers another viable route to the amine functionality. The choice of reducing agent can depend on factors such as the presence of other functional groups in the molecule, cost, and scalability of the reaction. nih.gov

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| 4-Fluoro-2-nitrophenol | Platinum oxide, H₂ | 2-Amino-4-fluorophenol | prepchem.com |

| Phenol precursor with nitro group | Tin, HCl | 4-Amino-2-fluorophenol | guidechem.com |

| Halogenated 4-(phenyldiazenyl)phenol | Pd/C, H₂ | Halogenated 4-aminophenol (B1666318) | organic-chemistry.org |

Regioselective Ortho-Hydroxylation Strategies

Achieving regioselective hydroxylation, particularly at the ortho position to an existing amino group, presents a synthetic challenge. One innovative approach involves a photochemical strategy for the synthesis of ortho-aminophenols. This method utilizes a dearomative-rearomative coupling between aryl azides and alcohols to introduce the hydroxyl group ortho to the nitrogen functionality. scilit.com

Another strategy focuses on the regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. These precursors can undergo a cascade nih.govnih.gov-sigmatropic rearrangement and subsequent in situ hydrolysis to yield the desired 2-aminophenol (B121084) with high regioselectivity. This method is notable for proceeding under mild conditions and in the absence of metal catalysts and oxidants. acs.org While not specific to 2-amino-4-fluorophenol in the provided literature, these general strategies represent advanced methods for controlling the position of hydroxylation on an aniline (B41778) derivative.

Advanced Synthetic Techniques and Process Enhancements

To address the demand for more efficient, safer, and environmentally friendly chemical manufacturing, advanced synthetic techniques are being developed. These include novel oxidation methods that avoid harsh reagents and the implementation of continuous flow processes for improved control and scalability.

Fluoride-Free Oxidation Methods for Phenol Synthesis

Traditional methods for the synthesis of phenols can involve harsh conditions or the use of fluoride-containing reagents. Modern synthetic chemistry seeks to develop milder and more sustainable alternatives. One such advanced method is the fluoride-free oxidation of aryl silanes to phenols. organic-chemistry.orgnih.govacs.orgacs.org In this approach, an arylhydrosilane is oxidized to the corresponding phenol. For electron-rich aromatic systems, the reaction may be facilitated by first converting the arylhydrosilane to a more reactive arylmethoxysilane using a transition metal catalyst, such as ruthenium. acs.orgacs.org This two-step, one-pot process can be highly efficient and avoids the use of fluoride (B91410) promoters. organic-chemistry.orgacs.orgacs.org

Another avenue of research is the direct catalytic oxidation of aromatic C-H bonds to phenols. For example, a metal-free graphene-based catalyst has been shown to effectively catalyze the oxidation of benzene (B151609) to phenol using hydrogen peroxide as the oxidant at low temperatures. scilit.comrsc.org While this has not been specifically demonstrated for the synthesis of 2-amino-4-fluorophenol, the principle of direct, selective C-H oxidation represents a significant step towards more atom-economical and sustainable phenol synthesis.

| Precursor Type | Key Reagents/Catalysts | Advantage | Reference |

| Arylhydrosilane | Transition metal catalyst (e.g., Ruthenium), oxidant | Fluoride-free, mild conditions | acs.orgacs.org |

| Benzene | Graphene-based catalyst, H₂O₂ | Metal-free, low temperature | scilit.comrsc.org |

Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. The synthesis of aminophenols and related compounds has been successfully adapted to continuous flow systems. For instance, the reduction of nitroaromatic compounds to aminophenols has been demonstrated in continuous-flow reactors. acs.org

The principles of continuous flow have also been applied to the synthesis of fluorinated amino acids, where a semi-continuous process involving photooxidative cyanation followed by nitrile hydrolysis was developed. libretexts.org Furthermore, a continuous two-step flow synthesis of m-amino acetophenone (B1666503) has been reported, which involves nitration followed by reduction in a tubular reactor. libretexts.org These examples highlight the potential for developing a continuous flow process for the synthesis of 2-Amino-4-fluorophenol hydrochloride, which could lead to more consistent product quality and improved process efficiency.

Isotopic Labeling and Radiochemical Synthesis (e.g., [¹⁸F]Fluorination)

The introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, into molecules like derivatives of 2-amino-4-fluorophenol is of significant interest for the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov The synthesis of these labeled compounds often involves nucleophilic substitution with [¹⁸F]fluoride, which presents challenges, particularly when dealing with electron-rich aromatic rings. nih.gov

Historically, electrophilic fluorinating agents like [¹⁸F]F₂ were used, but these methods often result in low molar activity. nih.gov Modern methods focus on nucleophilic [¹⁸F]fluorination of precursors, which can be challenging for electron-rich systems. Significant progress has been made using transition-metal-mediated approaches to facilitate this transformation. d-nb.infonih.gov These strategies offer high reactivity and selectivity, tolerating various functional groups. d-nb.info

Common precursors for ¹⁸F-fluorination include:

Aryl Boronate Esters (e.g., BPin precursors): Copper-mediated radiofluorination of aryl boronic esters has emerged as a robust method. nih.govnih.gov This technique allows for the fluorination of electron-rich aromatic rings under relatively mild conditions. For instance, the synthesis of [¹⁸F]6-Fluoro-L-DOPA has been successfully automated using a copper-mediated reaction with a pinacol (B44631) boronate (BPin) precursor. nih.govnih.gov

Diaryliodonium Salts: These precursors can be fluorinated using [¹⁸F]fluoride, often in a non-polar solvent after an initial anion exchange step. d-nb.info

Stannane Precursors: Nucleophilic fluorination of organotin precursors, such as those with trimethyl(phenyl)tin (B48045) groups, provides another avenue for C–[¹⁸F]F bond formation with good reactivity. nih.gov

| Precursor Type | Mediating Metal/Method | Key Features |

| Aryl Boronate Ester (BPin) | Copper | Effective for electron-rich rings; compatible with automated synthesis. nih.govnih.gov |

| Diaryliodonium Salts | - | Involves anion exchange followed by fluorination in a non-polar solvent. d-nb.info |

| Organostannanes | Copper | Good reactivity and stability for C–[¹⁸F]F bond formation. nih.gov |

| Aryl Halides | Copper N-heterocyclic carbenes | Accelerates activation of the aryl-halide bond for fluorination. frontiersin.org |

Catalytic Systems in the Preparation of 2-Amino-4-fluorophenol Derivatives

Transition Metal-Mediated Transformations (e.g., Palladium, Copper)

Transition metal catalysis is a cornerstone in the synthesis of 2-amino-4-fluorophenol derivatives, enabling crucial bond formations that would otherwise be difficult. Palladium (Pd) and copper (Cu) are the most prominent metals used for these transformations, particularly in cross-coupling reactions to form C-N and C-O bonds. nih.govmdpi.com

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are standard procedures for introducing amines to aromatic systems. nih.govmdpi.com This method is highly effective for the N-arylation of aromatic halides. When applied to complex molecules with multiple functional groups, such as aminophenol derivatives, detailed optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields. nih.gov For example, the synthesis of biologically active molecules frequently relies on Pd-catalyzed N-aryl bond formation as a key step. nih.gov Sequential Pd-catalyzed amination reactions have been used to synthesize complex fluoroionophores. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, including the Ullmann and Chan-Lam arylations, are also vital for synthesizing aminophenol derivatives. nih.govmdpi.com The Chan-Lam reaction uses copper(II) acetate (B1210297) and boronic acids for the arylation of N-nucleophiles. nih.gov Ullman-type reactions are frequently employed for creating C-O bonds using copper catalysts. mdpi.com Research has shown that copper nanoparticles supported on various materials can act as efficient and reusable heterogeneous catalysts for multicomponent reactions, offering an environmentally friendly approach to synthesizing derivatives. mdpi.com Copper-catalyzed cascade reactions have been developed to prepare meta-aminophenol derivatives through a sequence involving frontiersin.orgnih.gov-rearrangement, oxa-Michael addition, and aromatization. mdpi.com

The choice between palladium and copper catalysis can significantly impact the reaction's success. In some cases, a reaction may fail with copper-mediated Ullmann-type conditions but proceed in high yield with a palladium catalyst. nih.gov

| Catalyst System | Reaction Type | Application Example |

| Palladium Complexes | Buchwald-Hartwig Amination | N-arylation of aromatic halides to form C-N bonds in complex molecules. nih.govmdpi.com |

| Copper(II) Acetate | Chan-Lam Arylation | Arylation of N-nucleophiles using boronic acids. nih.gov |

| Copper Catalysts | Ullman-Type Reactions | C-O bond formation using meta-haloanilines. mdpi.com |

| Copper Nanoparticles | Multicomponent Reactions | Heterogeneous catalysis for the synthesis of various nitrogen-containing heterocycles. mdpi.com |

Organocatalysis and Acid/Base Catalysis

In addition to metal-based systems, organocatalysis and simple acid/base catalysis play important roles in the synthesis and derivatization of aminophenols.

Acid/Base Catalysis: Acid or base catalysis is frequently employed in the synthesis of aminophenol derivatives, often in condensation reactions. For instance, the synthesis of Schiff base derivatives of 4-aminophenol can be achieved by reacting the aminophenol with an appropriate aldehyde in absolute ethanol (B145695), using a few drops of glacial acetic acid as a catalyst. nih.govmdpi.com Similarly, basic conditions are used to produce chalcones, which are precursors for other derivatives. mdpi.com The reduction of nitrophenol precursors to aminophenols can also be performed using reagents like sodium hydrosulfite in an aqueous ammonia (B1221849) solution, where the base is crucial for the reaction environment. google.com

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific examples directly employing 2-amino-4-fluorophenol as a substrate for organocatalytic derivatization are not extensively detailed in the provided literature, the principles are widely applicable. For example, researchers have designed and synthesized 2'-aminouridine (B12940546) derivatives to act as organocatalysts for asymmetric reactions like the Diels-Alder reaction. nih.gov This highlights a strategy where an amino-functionalized core structure is used to direct a chemical transformation, a concept that could be extended to derivatives of 2-amino-4-fluorophenol to achieve stereoselective modifications.

Photocatalytic Methods in Aminofluorophenol Derivatization

Photocatalysis has emerged as a powerful and mild technique for chemical synthesis, including the modification of amino acids and related structures. researchgate.netnih.gov These methods use light to excite a photocatalyst, which then initiates a chemical transformation, often via a single electron transfer (SET) process. researchgate.net This approach is characterized by its ability to proceed under physiologically compatible conditions, which is advantageous for modifying complex biomolecules or their analogues. nih.gov

The modification of molecules containing amino and phenol groups, such as 2-amino-4-fluorophenol, can be envisioned using photocatalytic strategies. The selection of the appropriate photocatalyst is based on the redox potentials of the catalyst and the substrate, allowing for selective oxidation or reduction. researchgate.net This enables a wide range of transformations that can modify the side chains of amino acids or functional groups on an aromatic ring. researchgate.netnih.gov Although the direct photocatalytic derivatization of 2-amino-4-fluorophenol is a specific area of research, the extensive toolbox developed for modifying amino acids suggests high potential for creating novel derivatives of aminofluorophenols under exceptionally mild conditions. researchgate.net

Optimization of Reaction Conditions and Process Variables

The successful synthesis of 2-amino-4-fluorophenol derivatives with high yield and purity hinges on the careful optimization of reaction conditions. Key variables include temperature, reagent concentration, and reaction time.

Studies on the synthesis of related compounds, such as para-aminophenol from nitrobenzene, provide a clear framework for this optimization process. In one such study, the yield of para-aminophenol was found to be highly dependent on the reaction temperature, with an optimal temperature identified at 70°C. rasayanjournal.co.in Increasing the temperature beyond this point led to a decrease in yield. Similarly, the concentration of the acid catalyst (H₂SO₄) had an optimal value (1.5 M), with lower or higher concentrations resulting in reduced yields. rasayanjournal.co.in The reaction time was also optimized, with the highest yield achieved after 150 minutes. rasayanjournal.co.in

These principles are directly applicable to the synthesis of 2-amino-4-fluorophenol derivatives. For instance, in the alkylation of Ni(II) complexes to produce fluorinated amino acids, variables such as the type of base (e.g., NaH), the equivalents of reagents, and the reaction temperature are systematically screened to maximize yield and diastereomeric purity. nih.gov The development of a protocol for a multi-step synthesis often involves a design of experiments (DoE) approach to efficiently explore the parameter space and identify robust operating conditions.

| Parameter | Effect on Reaction | Example of Optimization |

| Temperature | Affects reaction rate and selectivity; can lead to side products or degradation if too high. | Optimal temperature for para-aminophenol synthesis found to be 70°C. rasayanjournal.co.in |

| Catalyst/Reagent Concentration | Influences reaction kinetics and equilibrium position. | Optimal H₂SO₄ concentration identified as 1.5 M for a Bamberger rearrangement. rasayanjournal.co.in |

| Reaction Time | Determines the extent of conversion to the desired product. | Optimal time for para-aminophenol synthesis was 150 minutes. rasayanjournal.co.in |

| Base/Ligand | Crucial for catalyst activity and stability in cross-coupling reactions. | Screening different bases (e.g., NaH) and equivalents to maximize alkylation yield. nih.gov |

Solvent Effects and Reaction Media

In the synthesis of aminophenol derivatives, a variety of solvents are employed depending on the specific transformation:

Polar Aprotic Solvents: Dimethylformamide (DMF) is a common solvent for reactions involving polar reagents, such as the alkylation of Ni(II) complexes for amino acid synthesis and in copper-mediated radiofluorination procedures. nih.govnih.gov

Alcohols: Ethanol is frequently used as a solvent for condensation reactions to form Schiff bases, often with an acid catalyst. nih.govmdpi.com Methanol (B129727) is used in the reduction of nitrophenols and for dissolving compounds to prepare their hydrochloride salts. google.comguidechem.com

Aqueous Media: Some syntheses are performed in water or aqueous mixtures. For example, the reduction of nitrophenols can be carried out in water with ammonia and sodium hydrosulfide. google.com The use of water as a solvent is often considered a "green" chemistry approach. researchgate.net

Ethers: Tetrahydrofuran (THF) may be added to aqueous solutions to ensure all reactants are dissolved and the solution is homogeneous. google.com

The solvent can also have a significant impact on the properties of the final product. For example, studies on 2-amino-4,6-diphenylnicotinonitriles have shown that the fluorescence emission maxima of these compounds are solvent-dependent, indicating that the solvent environment influences their electronic energy levels. mdpi.com

| Solvent | Typical Use Case | Rationale/Effect |

| Dimethylformamide (DMF) | Radiofluorination, Alkylation | Good for dissolving polar organic and inorganic reagents. nih.govnih.gov |

| Ethanol/Methanol | Schiff Base Condensation, Reductions | Solubilizes reactants and facilitates acid/base catalysis. nih.govguidechem.com |

| Water/Aqueous Mixtures | "Green" Synthesis, Reductions | Environmentally benign; used for reactions with water-soluble salts. google.comresearchgate.net |

| Dichloromethane (DCM) | Chromatography, Extractions | A common solvent for purification and workup procedures. google.com |

| Tetrahydrofuran (THF) | Homogenizing Agent | Improves solubility of organic compounds in aqueous reaction mixtures. google.com |

Temperature and Pressure Control in High-Yield Syntheses

The synthesis of aminophenol derivatives, including this compound, is highly sensitive to reaction conditions, where temperature is a critical variable for maximizing yield and minimizing impurity formation. While most syntheses are conducted at atmospheric pressure, precise temperature management is paramount throughout the reaction and workup stages.

For instance, the synthesis of related aminophenols demonstrates the importance of temperature control. The reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) requires the reaction temperature to be maintained between 80-85°C. orgsyn.org Operating below 70°C has been shown to result in an impure product that is difficult to purify even with multiple recrystallizations. orgsyn.org Similarly, the synthesis of 2-amino-4-chlorophenol (B47367) from 4-chloro-2-nitrophenol (B165678) involves heating in a boiling water bath, followed by specific temperature-controlled steps during workup. prepchem.com

In the synthesis of other 2-aminophenol derivatives, reactions may be conducted at significantly lower temperatures, ranging from -70°C to 0°C, particularly when dealing with sensitive functional groups or reactive intermediates. google.com The specific temperature profile is dictated by the reaction mechanism, the stability of the reactants and products, and the solvent system employed. For example, the nitration of p-chlorophenol to form an intermediate for 4-chloro-2-aminophenol is carefully controlled between 20-30°C. google.com

Table 1: Examples of Temperature Control in Aminophenol Synthesis

| Target Compound | Precursor | Reagents/Reaction Type | Optimal Temperature Range | Source |

|---|---|---|---|---|

| 2-Amino-4-nitrophenol | 2,4-Dinitrophenol | Sodium Sulfide Reduction | 70-85°C | orgsyn.org |

| 2-Amino-4-chlorophenol | 4-Chloro-2-nitrophenol | Iron/HCl Reduction | Boiling Water Bath | prepchem.com |

| 2-Amino-4-chlorophenol | p-Chlorophenol | Nitration | 20-30°C | google.com |

| 2-Aminophenol Derivatives | 2-Nitrophenol Derivatives | Reduction | Not specified, but subsequent reactions at -70°C to 0°C | google.com |

Post-Synthetic Purification and Isolation Protocols

Following synthesis, a multi-step purification and isolation protocol is essential to obtain this compound of high purity. This typically involves initial workup procedures to remove bulk impurities, followed by more refined techniques like recrystallization and chromatography. The final step often involves converting the purified 2-amino-4-fluorophenol free base into its hydrochloride salt, which can enhance stability and facilitate handling. google.com

Recrystallization and Precipitation Techniques

Recrystallization is a cornerstone technique for purifying crude aminophenol derivatives. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

A general procedure involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor. For example, the purification of p-aminophenol involves dissolving the crude material in an aqueous acid solution at 75 to 98°C, filtering to remove insoluble tars, and then cooling to 20-30°C to precipitate the purified product after pH adjustment. google.com In the synthesis of 2-amino-4-nitrophenol, the crude product is recrystallized from hot water after acidification with acetic acid. orgsyn.org

Precipitation can also be induced by altering the chemical environment. In the isolation of 2-amino-4-chlorophenol, after initial purification, the product is dissolved in an alkaline solution. prepchem.com Subsequent acidification with hydrochloric acid causes the precipitation of the aminophenol. prepchem.com The process can be further optimized by the addition of salt to decrease the solubility of the product in the aqueous medium, thereby increasing the yield. prepchem.com The choice of solvent is critical; for instance, absolute ethanol is used to recrystallize an intermediate in the synthesis of 2-amino-4-chlorophenol-6-sulfonic acid. njit.edu

Table 2: Recrystallization and Precipitation Parameters for Aminophenol Derivatives

| Compound | Technique | Solvent(s) | Key Steps | Source |

|---|---|---|---|---|

| p-Aminophenol | Recrystallization | Aqueous polyfunctional acid (e.g., phosphoric acid) | Dissolve at 75-98°C, cool to 20-30°C, adjust pH to 6.8-7.2 for precipitation. | google.com |

| 2-Amino-4-nitrophenol | Recrystallization | Water, Acetic Acid | Dissolve in boiling water, acidify with acetic acid, cool to 20°C. | orgsyn.org |

| 2-Amino-4-chlorophenol | Precipitation | Water, HCl, Sodium Acetate | Dissolve in alkaline solution, acidify with HCl, neutralize excess acid with sodium acetate, complete precipitation by adding salt and cooling. | prepchem.com |

| 4-Aminophenol Derivatives | Recrystallization | Absolute Ethanol | Recrystallization from absolute ethanol is used for purification. | mdpi.com |

Chromatographic Separation Methods (e.g., Column Chromatography)

When recrystallization is insufficient to remove closely related impurities, chromatographic methods are employed. Column chromatography, particularly flash column chromatography, is a powerful tool for the purification of organic compounds. orgsyn.org

The principle involves separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried through the column by a liquid mobile phase (eluent). orgsyn.orgyoutube.com For aminophenol derivatives, which are polar, a polar stationary phase like silica gel is often used with a mobile phase consisting of a mixture of non-polar and more polar solvents.

In a documented purification of a 2-aminophenol derivative, the crude residue was purified by column chromatography on silica gel. google.com The mobile phase used was a 10:1 mixture of methylene (B1212753) chloride and methanol. google.com After purification by chromatography, the resulting free amine was dissolved in methanol and treated with hydrogen chloride in ethanol to yield the hydrochloride salt. google.com

For amine compounds, modifying the mobile phase can improve separation. Since amines can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation and "tailing" of peaks, a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) is often added to the eluent. biotage.com This neutralizes the acidic sites and allows the amine to elute more cleanly. biotage.com Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar, can be used. For separating 4-Aminophenol hydrochloride, a reversed-phase HPLC method has been developed using a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com

Table 3: Example of Column Chromatography Conditions for Aminophenol Purification

| Compound Type | Stationary Phase | Mobile Phase | Key Aspects | Source |

|---|---|---|---|---|

| 2-Aminophenol derivative | Silica Gel | Methylene chloride-methanol (10:1) | The purified free amine was subsequently converted to the hydrochloride salt. | google.com |

| Organic Amines (General) | Silica Gel | Dichloromethane/Methanol with a basic modifier (e.g., triethylamine) | The basic modifier is added to prevent peak tailing by neutralizing acidic silanol groups. | biotage.com |

| 4-Aminophenol hydrochloride | Reversed-Phase C18 | Acetonitrile/Water/Phosphoric Acid | HPLC method demonstrating separation on a non-polar stationary phase. | sielc.com |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Fluorophenol Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for fluoroaromatic compounds. Unlike electrophilic substitution, which is common for many benzene (B151609) derivatives, SNAr requires the aromatic ring to be "activated" by electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism. nih.govnih.gov In the case of 2-Amino-4-fluorophenol (B1270792) hydrochloride, the protonated amino group (-NH3+) acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. This activation is essential for overcoming the high energy barrier associated with attacking the electron-rich aromatic system.

The general mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine) to form a resonance-stabilized anionic intermediate. nih.gov This intermediate, known as a Meisenheimer complex, is a key feature of the classical SNAr pathway. nih.govresearchgate.net The subsequent departure of the leaving group (fluoride ion) restores the aromaticity of the ring, yielding the final substitution product. Some SNAr reactions may also proceed through a concerted (cSNAr) mechanism where bond formation and bond-breaking occur in a single step, although this is considered less common for highly activated systems. nih.gov

Formation and Characterization of Meisenheimer Complexes

The hallmark of the stepwise SNAr mechanism is the formation of a cyclohexadienyl anion intermediate, or Meisenheimer complex. nih.gov For 2-Amino-4-fluorophenol, a nucleophile would attack the carbon atom attached to the fluorine, temporarily breaking the ring's aromaticity. The negative charge of this intermediate is delocalized across the aromatic system and stabilized by the electron-withdrawing substituents, particularly at the ortho and para positions relative to the point of attack. nih.govnih.gov The UV-visible spectra of related compounds, such as dinitroanilines in liquid ammonia (B1221849), have provided evidence consistent with the reversible formation of these complexes. researchgate.net While specific characterization of a Meisenheimer complex derived directly from 2-Amino-4-fluorophenol hydrochloride is not widely documented, its formation is the theoretically accepted intermediate in the classical SNAr pathway.

Influence of Substituent Electronic Effects on Reactivity

The rate and feasibility of SNAr reactions are profoundly influenced by the electronic properties of the substituents on both the aromatic ring and the incoming nucleophile.

Ring Substituents: The presence of strong electron-withdrawing groups (EWGs) is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. nih.gov In this compound, the protonated amine (-NH3+) serves as a powerful EWG, activating the ring. The fluorine atom also contributes to this activation through its inductive electron-withdrawing effect. Conversely, the hydroxyl group (-OH) is an electron-donating group (EDG) by resonance, which can partially counteract the activation provided by the other groups.

| Substituent on Ring | Electronic Effect | Influence on SNAr Reactivity |

|---|---|---|

| -NH₃⁺ (protonated amine) | Strong Electron-Withdrawing (Inductive) | Strongly Activating |

| -F (fluoro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Activating / Good Leaving Group |

| -OH (hydroxyl) | Electron-Donating (Resonance), Weakly Withdrawing (Inductive) | Deactivating (relative to H) |

Derivatization Reactions and Functional Group Transformations

The functional groups of this compound allow for a variety of derivatization reactions, enabling its use as a versatile building block in organic synthesis. ossila.com

Reactions Involving the Aromatic Amine Group

The primary aromatic amine is a key site for functionalization. One of the most significant transformations is its use in the synthesis of heterocyclic systems. The ortho-positioning of the amine and hydroxyl groups makes 2-Amino-4-fluorophenol an ideal precursor for constructing benzoxazoles and benzoxazines. ossila.com These reactions typically involve condensation with compounds such as 1,2-diketones or 1,1'-dibromoethene derivatives. ossila.com Additionally, the amine group can undergo standard derivatization reactions, such as condensation with carboxylic acids, often facilitated by a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC), to form amide derivatives. nih.gov Other reagents, such as pyrylium salts, can also selectively react with primary amine groups for derivatization. mdpi.com

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another avenue for chemical modification. It can undergo various chemoselective transformations. nih.gov For instance, it can be converted into an ether or an ester through reactions with alkyl halides or acyl chlorides, respectively. The hydroxyl group, in conjunction with the adjacent amine, can also coordinate to metal centers, forming stable 5-membered ring complexes. This property has been exploited in the synthesis of heteroleptic tin(IV) complexes. ossila.com Furthermore, advanced methods allow for the conversion of the hydroxyl moiety into other functional groups, such as halogens, using visible-light-activated photocatalysis, or its protection via the formation of silyl ethers. nih.gov

Reactivity of the Fluoroaromatic Ring

The primary reactivity of the fluoroaromatic ring itself involves the displacement of the fluorine atom via the SNAr pathways discussed previously (Section 3.1). Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack, and the fluoride (B91410) ion is a relatively good leaving group in these activated systems. nih.gov Radical-mediated strategies have also been developed to enhance the reactivity of fluorophenols in SNAr reactions. By inducing homolysis of the O–H bond, a phenoxyl radical is formed. osti.gov This open-shell radical acts as an exceptionally strong electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution of the fluorine atom by more than 20 kcal/mol compared to the parent phenol (B47542). osti.gov This highlights a powerful method for activating the fluoroaromatic ring towards substitution under specific conditions.

| Functional Group | Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|---|

| Aromatic Amine (-NH₂) | Condensation/Cyclization | 1,2-Diketones | Benzoxazines ossila.com |

| Aromatic Amine (-NH₂) | Condensation/Cyclization | 1,1'-Dibromoethene derivatives | Functionalized Benzoxazoles ossila.com |

| Aromatic Amine (-NH₂) | Amide Formation | Carboxylic Acids / EDC | Amides nih.gov |

| Phenolic Hydroxyl (-OH) | Complexation | Metal Centers (e.g., Sn(IV)) | 5-Membered Ring Complexes ossila.com |

| Phenolic Hydroxyl (-OH) | Etherification | Alkyl Halides / Base | Ethers |

| Fluoroaromatic Ring (-F) | Nucleophilic Aromatic Substitution | Various Nucleophiles | Substituted Aminophenols |

Electrophilic Aromatic Substitution Processes

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the aromatic ring. In the case of this compound, the benzene ring is trisubstituted with a hydroxyl (-OH) group, an ammonium (B1175870) (-NH₃⁺) group, and a fluorine (-F) atom. The interplay between the electronic effects of these three groups dictates the position of any subsequent electrophilic attack.

Regioselectivity and directing effects of substituents

The position at which an incoming electrophile will attack the benzene ring is known as the regioselectivity of the reaction, which is determined by the directing effects of the existing substituents. Substituents are broadly classified as either activating or deactivating and as either ortho, para-directing or meta-directing. wikipedia.org Activating groups increase the rate of electrophilic aromatic substitution compared to benzene, while deactivating groups decrease the rate. wikipedia.org

The directing effects of the substituents in this compound are a result of the combination of two electronic phenomena: the inductive effect and the resonance effect. ossila.com

Inductive Effect (I): This is the withdrawal or donation of electron density through the sigma (σ) bonds, based on the electronegativity of the substituent.

Resonance Effect (R or M): This involves the donation or withdrawal of electron density through the pi (π) system of the aromatic ring via delocalization of lone pairs or pi electrons. ossila.com

In this compound, the substituents exert the following influences:

Hydroxyl (-OH) group: The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the benzene ring, resulting in a very strong electron-donating resonance effect (+R). acs.org This resonance effect is dominant, making the -OH group a powerful activating group and a strong ortho, para-director. acs.orgnih.gov

Ammonium (-NH₃⁺) group: In the hydrochloride salt, the amino group is protonated to form the ammonium ion. This group lacks a lone pair for resonance donation and possesses a positive charge, which exerts a very strong electron-withdrawing inductive effect (-I). Consequently, the -NH₃⁺ group is a strong deactivating group and is meta-directing.

Fluorine (-F) atom: As a halogen, fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). nih.gov It also has lone pairs that can be donated to the ring through resonance (+R). For halogens, the inductive effect outweighs the resonance effect, making them deactivating groups. nih.gov However, the resonance effect, though weaker, still directs incoming electrophiles to the ortho and para positions. acs.orgnih.gov

| Substituent | Position | Effect Type | Directing Influence |

| -OH | C1 | Activating, +R > -I | ortho (C2, C6), para (C4) |

| -NH₃⁺ | C2 | Deactivating, -I | meta (C4, C6) |

| -F | C4 | Deactivating, -I > +R | ortho (C3, C5), para (C1) |

The hydroxyl group at C1 is the most powerful activating group and strongly directs ortho to position C6 (position C2 is blocked). The ammonium group at C2 is a strong deactivator and directs meta to position C6 (position C4 is blocked). The fluorine atom at C4 is a deactivating ortho, para-director, pointing towards positions C3 and C5.

Coordination Chemistry and Supramolecular Interactions

The functional groups of 2-Amino-4-fluorophenol—the amine and hydroxyl moieties—are capable of engaging in a variety of non-covalent interactions, including metal coordination and hydrogen bonding. These interactions are fundamental to its supramolecular chemistry, influencing its crystal structure and potential applications.

Metal Complexation by Amine and Hydroxyl Groups

The ortho orientation of the hydroxyl and amine groups in 2-Amino-4-fluorophenol makes it an excellent bidentate ligand for metal ions. Upon deprotonation of the phenolic proton, the molecule can chelate to a metal center through the oxygen and nitrogen atoms, forming a stable five-membered ring complex. ossila.com This chelating ability is a common feature for o-aminophenols and is exploited in the synthesis of various metal-complex dyes and coordination compounds. wikipedia.org

Research has demonstrated the formation of metal complexes with this ligand. For example, a heteroleptic tin(IV) complex incorporating 2-Amino-4-fluorophenol has been synthesized and studied for its cytotoxic properties. ossila.com In such complexes, the 2-amino-4-fluorophenolate anion acts as a bidentate ligand, coordinating to the tin(IV) center. The general structure of such a chelate involves the formation of covalent bonds between the metal and the deprotonated oxygen, and a coordinate bond between the metal and the lone pair of the nitrogen atom.

| Functional Group | Atom | Role in Coordination | Resulting Interaction |

| Hydroxyl | Oxygen | Acts as a Lewis base after deprotonation | Forms a covalent M-O bond |

| Amine | Nitrogen | Acts as a Lewis base | Forms a coordinate M-N bond |

This coordination behavior is crucial in the design of functional materials, such as catalysts and biologically active compounds.

Hydrogen Bonding and Charge Transfer Phenomena

The crystal structure and physical properties of aminophenols are significantly influenced by hydrogen bonding. wikipedia.org The hydroxyl group is an excellent hydrogen bond donor, while the amine group can act as both a donor and an acceptor. In the solid state, aminophenols typically form extensive networks of intermolecular hydrogen bonds. acs.org Common structural motifs, or supramolecular synthons, include infinite chains (O-H···N-H···O-H) and closed tetramer or square motifs involving both functional groups. acs.orgnih.gov

In 2-Amino-4-fluorophenol, several types of hydrogen bonds are possible:

Intermolecular O-H···N and N-H···O bonds: These are the primary interactions that lead to the formation of extended supramolecular assemblies. acs.org

Intramolecular O-H···N bond: The proximity of the hydroxyl and amine groups allows for the potential formation of an internal hydrogen bond, which can influence the molecule's conformation.

Interactions involving Fluorine: The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor (C-H···F or N-H···F). nih.gov

Interactions with the Hydrochloride: In the hydrochloride salt, the chloride ion (Cl⁻) is an effective hydrogen bond acceptor and will form strong hydrogen bonds with the -NH₃⁺ and -OH groups.

The presence of both electron-donating (-OH, -NH₂) and electron-withdrawing (-F) groups on the aromatic ring suggests the possibility of forming charge-transfer complexes . These complexes involve an electron donor and an electron acceptor molecule interacting in a way that transfers a fraction of electronic charge from the donor to the acceptor. While specific charge-transfer complexes of this compound are not widely reported, the electronic nature of the molecule makes it a potential candidate to act as a donor component in such systems. The formation of these complexes is often characterized by the appearance of a new, low-energy absorption band in the electronic spectrum.

Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Fluorophenol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environments

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 2-Amino-4-fluorophenol (B1270792), the aromatic region of the spectrum is of particular interest. In a derivative of 2-amino-4-fluorophenol, the aromatic protons exhibit distinct signals due to their specific electronic surroundings and coupling interactions with neighboring protons and the fluorine atom. google.com

In the hydrochloride salt, the most significant change is expected to be the protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺). This would lead to a downfield shift of the adjacent aromatic protons due to the increased electron-withdrawing nature of the ammonium group. The protons of the -NH₃⁺ group itself would likely appear as a broad signal, the chemical shift of which can be solvent-dependent.

Table 1: Representative ¹H NMR Data for a 2-Amino-4-fluorophenol Moiety

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |

| Aromatic H | 7.30 | dd | 8.7, 4.5 |

| Aromatic H | 7.02 | dd | 9.4, 2.7 |

| Aromatic H | 6.75 | ddd | 10.0, 8.6, 2.6 |

Data derived from a derivative of 2-amino-4-fluorophenol as reported in patent WO2017075694A1. google.com The exact shifts for the hydrochloride salt may vary.

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts of the carbon atoms in the aromatic ring of 2-Amino-4-fluorophenol are influenced by the attached functional groups (amino, hydroxyl, and fluorine). The carbon atom attached to the highly electronegative fluorine atom (C-F) will show a characteristic large coupling constant (¹JCF).

Data from 5-Fluorobenzoxazole, a product synthesized from 2-amino-4-fluorophenol, reveals key insights into the carbon environment. The carbon directly bonded to fluorine exhibits a large doublet splitting. rsc.org In 2-Amino-4-fluorophenol hydrochloride, the protonation of the amino group would influence the chemical shifts of the adjacent carbons, typically causing a slight downfield shift for the carbon atom bonded to the nitrogen (C-N) and affecting the other ring carbons to a lesser extent.

Table 2: Representative ¹³C NMR Data for a Related 5-Fluorobenzoxazole

| Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| C-F | 160.0 | d, J = 239.6 |

| C-O | 140.8 | d, J = 12.8 |

| Aromatic C | 113.4 | d, J = 26.3 |

| Aromatic C | 111.2 | d, J = 10.0 |

| Aromatic C | 106.8 | d, J = 25.3 |

Data is for 5-Fluorobenzoxazole, a derivative of the target compound. rsc.org This provides an indication of the expected carbon shifts and couplings.

¹⁹F NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the wide range of chemical shifts and the 100% natural abundance of the ¹⁹F isotope. nih.gov The chemical shift of the fluorine atom in this compound is a sensitive probe of its local electronic environment. Studies on various fluorophenols show that the ¹⁹F chemical shift is significantly influenced by the nature and position of other substituents on the aromatic ring. nih.gov For 2-Amino-4-fluorophenol, the fluorine atom is expected to show a single resonance, which will be split by coupling to the adjacent aromatic protons. The protonation of the amino group in the hydrochloride salt may cause a minor shift in the ¹⁹F resonance compared to the free base.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In 2-Amino-4-fluorophenol, key vibrational bands include those for the O-H stretch of the phenolic group, the N-H stretches of the primary amine, C-F stretching, and various C=C and C-O stretching and bending modes of the substituted benzene (B151609) ring.

For the hydrochloride salt, the IR spectrum would show significant changes in the N-H stretching region. The primary amine's N-H stretches (typically around 3300-3500 cm⁻¹) would be replaced by the broader and more complex stretching vibrations of the ammonium ion (-NH₃⁺), which often appear in the 2800-3200 cm⁻¹ range. The O-H stretching band, likely broad due to hydrogen bonding, would also be present.

Table 3: Expected IR Absorption Bands for 2-Amino-4-fluorophenol and its Hydrochloride Salt

| Functional Group | Expected Wavenumber (cm⁻¹) (Free Base) | Expected Wavenumber (cm⁻¹) (Hydrochloride) |

| O-H Stretch (Phenol) | 3200-3600 (broad) | 3200-3600 (broad) |

| N-H Stretch (Primary Amine) | 3300-3500 (two bands) | - |

| -NH₃⁺ Stretch (Ammonium) | - | 2800-3200 (broad, complex) |

| C=C Stretch (Aromatic) | 1500-1600 | 1500-1600 |

| C-O Stretch (Phenol) | 1200-1260 | 1200-1260 |

| C-F Stretch | 1100-1250 | 1100-1250 |

This table is based on general IR correlation charts and data from related aminophenol compounds. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The aromatic ring in 2-Amino-4-fluorophenol constitutes a chromophore that absorbs UV light. The presence of the electron-donating amino and hydroxyl groups, along with the fluorine atom, influences the wavelengths of maximum absorbance (λmax).

For 2-Amino-4-fluorophenol, one would expect to see π → π* transitions characteristic of a substituted benzene ring. Upon formation of the hydrochloride salt, the protonation of the amino group to -NH₃⁺ reduces its electron-donating ability. This change in the electronic nature of the substituent typically leads to a hypsochromic shift (a shift to a shorter wavelength) of the absorption bands.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elucidating the structure of compounds. For a molecule like this compound, advanced MS techniques provide definitive data on its elemental composition and structural integrity.

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard MS by its ability to measure mass with extremely high accuracy, typically to within sub-ppm levels. longdom.org This precision allows for the confident determination of a molecule's elemental composition from its exact mass, a critical step in validating the identity of a synthesized compound. longdom.orgnih.gov Instruments like Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers achieve the high resolving power necessary to distinguish between ions with very similar nominal masses. nih.govnih.gov

For this compound, the free base (2-Amino-4-fluorophenol) has a chemical formula of C₆H₆FNO and a theoretical monoisotopic mass of 127.04335 Da. The hydrochloride salt adds HCl. In the mass spectrometer, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ adduct. The theoretical exact mass of the protonated free base is 128.05118 Da.

HRMS analysis provides an experimental m/z value that can be compared against the theoretical value. A close match validates the molecular formula. The high resolving power of HRMS is crucial for separating the analyte's isotopic peaks from potential isobaric interferences, which are ions of different elemental compositions that have the same nominal mass. thermofisher.com

Table 1: Theoretical HRMS Data for 2-Amino-4-fluorophenol Cation ([C₆H₇FNO]⁺)

| Adduct Type | Chemical Formula | Theoretical Monoisotopic Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₆H₇FNO]⁺ | 128.05118 |

| [M+Na]⁺ | [C₆H₆FNONa]⁺ | 150.03312 |

This table presents the calculated theoretical exact masses for common adducts of 2-Amino-4-fluorophenol that would be observed in HRMS analysis.

To analyze complex mixtures or enhance the specificity of detection, mass spectrometers are often coupled with chromatographic systems.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for polar, non-volatile compounds like this compound. The compound is first injected into a high-performance liquid chromatography (HPLC) system, where it is separated from impurities. The eluent from the HPLC column is then directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is ideal for polar molecules. ulisboa.pt A study on the related compound 2-amino-4-chlorophenol (B47367) demonstrated the effectiveness of LC-MS/MS for quantification in water samples, highlighting the technique's high polarity compatibility. ulisboa.pt

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful coupled technique. Due to the low volatility and high polarity of this compound, direct analysis by GC can be challenging. Often, a derivatization step is required to convert the polar -OH and -NH₂ groups into less polar, more volatile moieties. However, some methods allow for the direct injection of similar compounds. For instance, a GC-MS method was developed for the direct analysis of 4-aminophenol (B1666318) in paracetamol tablets without derivatization. irjet.net In a GC-MS/MS system, the first mass spectrometer (MS1) selects the precursor ion of the analyte, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions, creating a specific fragmentation pattern that serves as a structural fingerprint, ensuring highly selective and sensitive detection. thermofisher.com

Table 2: Comparison of Coupled MS Techniques for 2-Amino-4-fluorophenol Analysis

| Technique | Separation Principle | Ionization Method | Suitability for Analyte | Key Advantages |

|---|---|---|---|---|

| LC-MS | Liquid-phase partitioning based on polarity | Electrospray (ESI) | High (direct analysis) | Ideal for polar, non-volatile compounds; minimal sample preparation. ulisboa.pt |

| GC-MS/MS | Gas-phase partitioning based on volatility | Electron Impact (EI) | Moderate (may require derivatization) | High chromatographic efficiency; provides structural confirmation via fragmentation patterns. irjet.netthermofisher.com |

This interactive table outlines the typical configurations and applicability of LC-MS and GC-MS/MS for the analysis of this compound.

X-ray Crystallography and Solid-State Structure Analysis

While MS techniques confirm molecular weight and fragmentation, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure and packing of a crystalline solid. aalto.fi The technique involves irradiating a single, high-quality crystal with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map of the unit cell. From this map, the exact positions of each atom can be resolved, yielding precise data on bond lengths, bond angles, and torsional angles.

For this compound, an SCXRD analysis would definitively confirm the connectivity of the atoms, the planarity of the benzene ring, and the conformation of the amino and hydroxyl substituents. It would also reveal the location of the chloride counter-ion and its interactions with the protonated organic cation. The analysis provides key crystallographic parameters that define the solid-state structure.

Table 3: Representative Crystallographic Data Obtainable from SCXRD

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | C₆H₇ClFNO | - |

| Formula Weight | 163.58 g/mol | - |

| Crystal System | e.g., Monoclinic | Monoclinic |

| Space Group | e.g., P2₁/c | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5 Å, b = 5.2 Å, c = 15.1 Å; β = 95° |

| Volume (V) | ų | 665 ų |

| Z | Molecules per unit cell | 4 |

| Calculated Density | g/cm³ | 1.63 g/cm³ |

This table shows the type of fundamental crystallographic information that would be reported from a successful single-crystal X-ray diffraction experiment. The example data is illustrative for a small organic molecule.

Derived from the crystallographic data, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. researchgate.net

By mapping properties like dₙₒᵣₘ (a normalized contact distance) onto this surface, regions of close intermolecular contact can be identified. Red spots on the dₙₒᵣₘ map indicate hydrogen bonds and other close contacts, which are crucial for the stability of the crystal packing. nih.gov For this compound, this analysis would highlight the strong hydrogen bonds expected between the protonated amine (N⁺-H) and hydroxyl group (O-H) as donors and the chloride ion (Cl⁻) as an acceptor.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents van der Waals forces between hydrogen atoms. researchgate.net |

| O···H / H···O | ~15-25% | Primarily indicates O-H···Cl or O-H···O hydrogen bonds. nih.gov |

| N···H / H···N | ~10-20% | Primarily indicates N-H···Cl or N-H···N hydrogen bonds. nih.gov |

| F···H / H···F | ~5-10% | Indicates interactions involving the fluorine atom. |

This table provides an example of the quantitative data on intermolecular interactions that can be obtained from a Hirshfeld surface analysis, with representative percentages based on similar small organic molecules.

Computational Chemistry and Theoretical Studies on 2 Amino 4 Fluorophenol Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. For 2-Amino-4-fluorophenol (B1270792) hydrochloride, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found. This would provide key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For 2-Amino-4-fluorophenol hydrochloride, this would likely focus on the rotation of the amino (-NH3+) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. The presence of the hydrochloride would mean the amino group is protonated. By calculating the relative energies of these different conformers, the most stable conformation in the gaseous phase can be identified. The results of such an analysis would typically be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | ~1.39 | ||

| C-N | ~1.47 | ||

| C-O | ~1.36 | ||

| C-F | ~1.35 | ||

| C-C-N | ~120 | ||

| C-C-O | ~120 | ||

| H-O-C | ~109 | ||

| H-N-C | ~109.5 | ||

| Dihedral(C-C-N-H) | TBD | ||

| Dihedral(C-C-O-H) | TBD |

Note: The values in this table are hypothetical and represent typical ranges for such bonds and angles. Actual values would be derived from DFT calculations.

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Electronegativity, Dipole Moments)

The electronic structure of a molecule is crucial for understanding its reactivity and spectroscopic properties. DFT calculations provide valuable insights into the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | TBD |

| LUMO Energy (eV) | TBD |

| HOMO-LUMO Gap (eV) | TBD |

| Electronegativity (χ) (eV) | TBD |

| Chemical Hardness (η) (eV) | TBD |

| Dipole Moment (Debye) | TBD |

Note: TBD (To Be Determined) indicates that these values would need to be calculated through specific DFT studies on this compound.

Mulliken Charge Distribution and Reactivity Site Prediction

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the calculated wavefunction. This analysis helps in identifying the electrophilic and nucleophilic sites within the molecule. For this compound, it would be expected that the protonated amino group would carry a significant positive charge, making it an electrophilic center. The oxygen and fluorine atoms would likely exhibit negative charges due to their high electronegativity, indicating nucleophilic character. The carbon atoms in the benzene ring would have varying charges depending on their bonding environment, which would also influence the sites susceptible to electrophilic or nucleophilic attack. This information is critical for predicting how the molecule will interact with other reagents.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This is particularly useful for understanding a molecule's response to light, including its absorption and emission spectra. A TD-DFT calculation on this compound would predict the electronic transitions between the ground state and various excited states. The results would include the excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which indicate the intensity of these absorptions. This would allow for the theoretical prediction of the UV-Visible absorption spectrum of the compound.

Molecular Modeling of Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques to simulate the interactions between molecules. For this compound in a condensed phase (e.g., in a solvent or in its crystalline form), these interactions would be crucial in determining its bulk properties. The protonated amino group and the hydroxyl group would be strong candidates for forming hydrogen bonds with solvent molecules or with other molecules of the same compound. The aromatic ring could participate in π-π stacking interactions. Computational methods such as molecular dynamics (MD) or Monte Carlo (MC) simulations, using force fields derived from or validated by DFT calculations, could be employed to study these intermolecular forces and predict properties like solvation energy and crystal lattice structure.

Applications and Research Trajectories of 2 Amino 4 Fluorophenol Hydrochloride in Interdisciplinary Fields

Building Block in Heterocyclic Compound Synthesis

The strategic placement of functional groups in 2-Amino-4-fluorophenol (B1270792) makes it a valuable starting material for creating a variety of heterocyclic compounds. The ortho-positioned amine and hydroxyl groups are particularly reactive and facilitate cyclization reactions to form fused ring systems. ossila.com The presence of the fluorine atom can also significantly influence the properties of the resulting molecules, a desirable trait in drug discovery and materials science. ossila.com

Synthesis of Benzoxazole (B165842) and Benzoxazine (B1645224) Derivatives

The molecular structure of 2-Amino-4-fluorophenol, with its adjacent amine and hydroxyl functionalities, makes it an ideal precursor for the synthesis of benzoxazole and benzoxazine derivatives. ossila.com These heterocyclic cores are prevalent in pharmaceuticals and functional materials. The general synthetic approach involves the condensation of the aminophenol with a suitable electrophilic partner, followed by cyclization.

For instance, functionalized benzoxazoles can be obtained by reacting 2-Amino-4-fluorophenol with 1,1'-dibromoethene derivatives. ossila.com Similarly, the reaction with 1,2-diketones provides a pathway to fluorescent benzoxazine derivatives. ossila.com Research has also demonstrated the synthesis of benzoxazine-based compounds intended for medicinal applications, such as potential acetylcholinesterase inhibitors. ossila.com

Table 1: Synthesis of Heterocyclic Derivatives from 2-Amino-4-fluorophenol

| Reactant | Resulting Heterocycle | Application/Remark | Source(s) |

|---|---|---|---|

| 1,2-Diketones | Benzoxazine derivative | Synthesis of fluorescent dyes | ossila.com |

| 1,1'-Dibromoethene derivatives | Functionalized Benzoxazole | General organic synthesis | ossila.com |

Preparation of Functionalized Pyridine (B92270) Derivatives

Based on a review of the provided literature, there are no specific examples of 2-Amino-4-fluorophenol hydrochloride being utilized as a direct precursor for the synthesis of functionalized pyridine derivatives. To adhere to the strict content inclusions, this subsection cannot be elaborated upon.

Synthesis of Pyrrolyl-Phenol Systems

A review of the provided scientific literature did not yield documented methods for the synthesis of pyrrolyl-phenol systems using this compound as a starting material. Therefore, to maintain strict adherence to the specified scope, this topic is not discussed further.

Precursor in Medicinal Chemistry Research

This compound is a recognized fluorinated building block for drug discovery. ossila.com The incorporation of fluorine into potential drug candidates can enhance metabolic stability, binding affinity, and bioavailability. The compound serves as a starting point for the rational design and synthesis of novel molecules with potential therapeutic value.

Design and Synthesis of Bioactive Molecules (e.g., Enzyme Inhibitors, Antiplasmodial Agents)

The scaffold of 2-Amino-4-fluorophenol is instrumental in the development of various bioactive molecules, particularly enzyme inhibitors. The amine and hydroxyl groups can coordinate with metal centers, leading to complexes with biological activity. ossila.com A notable example is a heteroleptic tin(IV) complex incorporating 2-Amino-4-fluorophenol, which has demonstrated in vitro cytotoxicity against human cancer cells. ossila.com

Furthermore, this precursor has been utilized in the development of specific enzyme inhibitors. It was a key building block in the structure-based optimization of small molecule inhibitors targeting human galactokinase, an enzyme implicated in metabolic disorders. ossila.com The broader class of 2-aminophenols has been extensively studied for its inhibitory effects. For example, various 2-aminophenol (B121084) derivatives have shown potent inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory cascade. google.com While no specific antiplasmodial agents derived from 2-Amino-4-fluorophenol were identified in the provided literature, its utility in creating benzoxazine cores for potential acetylcholinesterase inhibitors highlights its versatility in medicinal chemistry. ossila.com

Table 2: Bioactive Molecules Derived from 2-Amino-4-fluorophenol and Related Scaffolds

| Derivative/Complex | Target | Bioactivity/Finding | Source(s) |

|---|---|---|---|

| Heteroleptic Tin(IV) complex | Human Cancer Cells | In vitro cytotoxicity | ossila.com |

| Benzoxazine-based molecules | Acetylcholinesterase | Potential inhibitors | ossila.com |

| Substituted Benzoxazole | Human Galactokinase | Small molecule inhibitors | ossila.com |

| 2-Amino-4-(phenylthio)phenol HCl | 5-Lipoxygenase | IC₅₀ = 0.1 µM | google.com |

| 2-Amino-4-(4-methylphenylthio)phenol HCl | 5-Lipoxygenase | IC₅₀ = 0.2 µM | google.com |

Structure-Activity Relationship (SAR) Studies for Targeted Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify how specific structural features of a molecule influence its biological activity. ossila.com By making systematic chemical modifications to a lead compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties. nih.gov

2-Amino-4-fluorophenol and its derivatives have been central to such studies. In the development of human galactokinase inhibitors, a structure-based optimization campaign was performed, indicating a clear SAR study. ossila.com

A detailed example of SAR can be found in the investigation of 2-aminophenol derivatives as inhibitors of 5-lipoxygenase and cyclooxygenase. google.com Researchers synthesized a series of analogs where the substituent at the 4-position of the aminophenol ring was varied. By comparing the 50% inhibitory concentrations (IC₅₀) of these compounds, a clear structure-activity relationship emerged. For instance, substituting the 4-position with different phenylthio groups directly impacted the inhibitory potency against 5-lipoxygenase, demonstrating how subtle structural changes can modulate biological activity. google.com

Table 3: SAR Data for 2-Aminophenol Derivatives as 5-Lipoxygenase Inhibitors

| Compound | R-Group at 4-Position | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| 2-Amino-4-phenylthiophenol hydrochloride | Phenylthio | 0.31 | google.com |

| 2-Amino-4-(4-methylphenylthio)phenol hydrochloride | 4-Methylphenylthio | 0.20 | google.com |

| 2-Amino-4-(4-chlorophenylthio)phenol hydrochloride | 4-Chlorophenylthio | 0.30 | google.com |

| 2-Amino-4-(4-hydroxyphenylthio)phenol | 4-Hydroxyphenylthio | 0.46 | google.com |

Ligand Development for In Vitro Biological Assays

The molecular architecture of 2-Amino-4-fluorophenol is particularly suited for the development of coordination compounds for biological evaluation. The proximate amine (-NH2) and hydroxyl (-OH) groups can act as a bidentate ligand, coordinating with a metal center to form stable five-membered ring complexes.

This capability has been exploited in the synthesis of novel organometallic compounds for biomedical research. A notable example is the creation of a heteroleptic tin(IV) complex incorporating 2-Amino-4-fluorophenol as a ligand. This specific complex has demonstrated in vitro cytotoxicity against human cancer cell lines, highlighting the potential of such derivatives as subjects for further investigation in oncology and drug discovery. The presence of the fluorine atom can also enhance properties like metabolic stability and binding affinity, which are desirable in therapeutic candidates.

Development of Fluorescent Dyes and Optical Probes

The inherent chemical functionalities of 2-Amino-4-fluorophenol make it an ideal starting material for the synthesis of heterocyclic compounds that form the core of many fluorescent dyes and optical probes.

The ortho-aminophenol structure is a classic precursor for benzoxazole and benzoxazine ring systems. Researchers have successfully synthesized fluorescent benzoxazine derivatives by reacting 2-Amino-4-fluorophenol with 1,2-diketones. These heterocyclic structures are often key components (fluorophores) in more complex dye molecules.

While direct synthesis of a complete stilbene (B7821643) dye from 2-Amino-4-fluorophenol is less common, the compound is crucial for creating benzoxazolyl-substituted stilbenes. Stilbene derivatives, particularly those with heterocyclic substituents like benzoxazole, are widely used as fluorescent brighteners and sensors. For instance, 4,4′-bis(2-benzoxazolyl)stilbene (BBS) is a commercially significant dye known for its high fluorescence quantum yield. By using 2-Amino-4-fluorophenol, researchers can introduce fluorine atoms into these structures, potentially modifying their solubility, photostability, and spectral properties. The general synthetic strategy involves preparing the fluorinated benzoxazole moiety first, which is then incorporated into the larger stilbene architecture.

The development of boronate-based fluorescent probes is a significant area of analytical and diagnostic chemistry, often used for detecting reactive oxygen species (ROS) like hydrogen peroxide. The core of these probes is typically an aromatic boronic acid or ester linked to a fluorophore. The existence of (2-Amino-4-fluorophenyl)boronic acid hydrochloride as a commercially available reagent confirms the utility of the 2-Amino-4-fluorophenol scaffold in this field. This derivative serves as a direct building block for creating such probes, where the aminofluorophenol part can be further modified to tune the fluorescent properties of the sensor.

Interactive Table: Derivatives and Applications

| Parent Compound | Derivative Type | Key Reactants/Features | Application Area |

| 2-Amino-4-fluorophenol | Tin(IV) Complex | Metal center (Tin) | In Vitro Biological Assays |

| 2-Amino-4-fluorophenol | Benzoxazine | 1,2-Diketones | Fluorescent Dyes |

| 2-Amino-4-fluorophenol | Benzoxazolyl-Stilbene | Stilbene backbone | Fluorescent Dyes / Probes |

| 2-Amino-4-fluorophenol | Phenylboronic Acid | Boronic acid group | Boronate-Based Probes |

Applications in Material Science and Functional Materials

The incorporation of fluorine into organic molecules can bestow unique properties such as thermal stability, chemical resistance, and specific electronic characteristics. As a fluorinated monomer, 2-Amino-4-fluorophenol is a candidate for creating advanced functional materials.

Fluorinated compounds are integral to the manufacturing of modern materials, including liquid crystal displays and high-performance polymers. thermofisher.com The strong electronegativity and small size of the fluorine atom can influence intermolecular interactions and molecular packing, which are critical for liquid crystal phases. While direct use of 2-Amino-4-fluorophenol in commercial liquid crystals is not widely documented, it represents a model building block for synthesizing more complex, fluorinated mesogens. Similarly, its bifunctional nature (amine and hydroxyl groups) allows it to be polymerized or grafted onto polymer backbones, creating materials with tailored surface properties or enhanced stability.

In the field of energy storage, fluorinated and amino-functionalized materials are being investigated for next-generation batteries and fuel cells. rsc.org Fluorinated polymers, such as those used in polymer electrolyte membranes (PEMs) for fuel cells, are valued for their durability and ability to manage water within the cell. mdpi.comresearchgate.net The fluorine content contributes to the hydrophobicity and chemical inertness required in the aggressive environment of a fuel cell. mdpi.com

Simultaneously, organic molecules containing amino groups are being explored as electrode materials for lithium-ion batteries. rsc.org The amino groups can enhance the electrochemical performance and reduce the dissolution of the active material in the electrolyte through hydrogen bonding. researchgate.net

Given that 2-Amino-4-fluorophenol contains both a fluorine atom and an amino group, it is a promising monomer for the synthesis of novel polymers or organic materials for energy applications. It could be used to create polymer electrolyte membranes with improved properties or to develop more stable organic electrode materials, combining the benefits of both fluorination and amino-functionalization. rsc.orgmdpi.com

Analytical Applications Beyond Structural Characterization

The utility of this compound in the analytical sciences extends beyond its role as a mere building block for larger molecules. Its distinct chemical functionalities—a primary amine, a hydroxyl group, and a fluorine atom on an aromatic ring—make it a valuable tool in the development of sophisticated analytical methods for detection and environmental surveillance.

Derivatization Reagents for Analytical Detection (e.g., N-terminal amino acid analysis)

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product (a derivative) that is more suitable for analysis by a specific method, such as chromatography. This is often done to enhance detectability, improve separation, or increase volatility. 2-Amino-4-fluorophenol is a prime candidate for creating derivatizing agents, particularly for fluorescence detection, a highly sensitive analytical technique.

The core principle lies in the compound's ability to react with target analytes to form new, highly fluorescent molecules. The ortho-positioned amino and hydroxyl groups are ideal for forming stable heterocyclic structures like benzoxazoles and benzoxazines, which are often fluorescent. ossila.com Researchers have successfully synthesized fluorescent benzoxazine derivatives by reacting 2-amino-4-fluorophenol with 1,2-diketones. ossila.com This inherent reactivity allows it to act as a tag, covalently bonding to a target molecule and rendering it detectable by fluorescence spectroscopy.

Detailed Research Findings: